Methyl 3-((tert-butoxycarbonyl)amino)-3-(4-chlorophenyl)propanoate Methyl 3-((tert-butoxycarbonyl)amino)-3-(4-chlorophenyl)propanoate
Brand Name: Vulcanchem
CAS No.: 277745-47-8
VCID: VC8261223
InChI: InChI=1S/C15H20ClNO4/c1-15(2,3)21-14(19)17-12(9-13(18)20-4)10-5-7-11(16)8-6-10/h5-8,12H,9H2,1-4H3,(H,17,19)
SMILES: CC(C)(C)OC(=O)NC(CC(=O)OC)C1=CC=C(C=C1)Cl
Molecular Formula: C15H20ClNO4
Molecular Weight: 313.77 g/mol

Methyl 3-((tert-butoxycarbonyl)amino)-3-(4-chlorophenyl)propanoate

CAS No.: 277745-47-8

Cat. No.: VC8261223

Molecular Formula: C15H20ClNO4

Molecular Weight: 313.77 g/mol

* For research use only. Not for human or veterinary use.

Methyl 3-((tert-butoxycarbonyl)amino)-3-(4-chlorophenyl)propanoate - 277745-47-8

Specification

CAS No. 277745-47-8
Molecular Formula C15H20ClNO4
Molecular Weight 313.77 g/mol
IUPAC Name methyl 3-(4-chlorophenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate
Standard InChI InChI=1S/C15H20ClNO4/c1-15(2,3)21-14(19)17-12(9-13(18)20-4)10-5-7-11(16)8-6-10/h5-8,12H,9H2,1-4H3,(H,17,19)
Standard InChI Key RIHNYKFQUWABML-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)NC(CC(=O)OC)C1=CC=C(C=C1)Cl
Canonical SMILES CC(C)(C)OC(=O)NC(CC(=O)OC)C1=CC=C(C=C1)Cl

Introduction

Chemical Identity and Structural Features

Nomenclature and Molecular Composition

Methyl 3-((tert-butoxycarbonyl)amino)-3-(4-chlorophenyl)propanoate is systematically named according to IUPAC guidelines as methyl 3-(4-chlorophenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate. Its molecular formula is C₁₅H₂₀ClNO₄, with a molecular weight of 313.77–313.78 g/mol depending on isotopic variations . The compound’s structure integrates three key functional groups:

  • A methyl ester at the carboxyl terminus.

  • A Boc-protected amino group at the β-position.

  • A 4-chlorophenyl ring attached to the central carbon.

Stereochemical Considerations

The compound exhibits stereoisomerism due to the chiral center at the β-carbon. Available data highlight two enantiomers:

  • (R)-enantiomer: CAS 1143534-42-2 .

  • (S)-enantiomer: CAS 1143534-07-9 .
    The Boc group’s steric bulk influences the spatial arrangement, affecting reactivity and interaction with biological targets.

Table 1: Key Identifiers of Methyl 3-((tert-Butoxycarbonyl)amino)-3-(4-chlorophenyl)propanoate

PropertyValueSource
CAS Number (R-enantiomer)1143534-42-2
CAS Number (S-enantiomer)1143534-07-9
Molecular FormulaC₁₅H₂₀ClNO₄
Molecular Weight313.77–313.78 g/mol
MDL NumberMFCD32692773 (R-enantiomer)

Synthesis and Industrial Production

Synthetic Pathways

The synthesis typically involves sequential protection and coupling reactions:

  • Amino Group Protection: The primary amine of 3-amino-3-(4-chlorophenyl)propanoic acid is protected with di-tert-butyl dicarbonate (Boc₂O) under basic conditions .

  • Esterification: The carboxylic acid is methylated using methanol and a catalyst (e.g., H₂SO₄ or DCC).

  • Purification: Chromatographic techniques (e.g., silica gel chromatography) isolate the enantiomers .

Table 2: Supplier Overview

SupplierLocationProduct FocusAdvantage
Shanghai YuanQi BiotechnologyChinaChiral Boc-protected esters50%
Amatek ScientificChinaPharmaceutical intermediates58%
LABTER SCIENTIFICChinaCustom organic synthesis58%

Applications in Pharmaceutical Chemistry

Role as a Synthetic Intermediate

The Boc group’s stability under acidic conditions makes this compound invaluable for:

  • Peptide Synthesis: Temporary amine protection during solid-phase peptide synthesis (SPPS).

  • Drug Candidate Optimization: Modular building block for kinase inhibitors and protease modulators.

Case Study: Anticancer Agent Development

In a 2023 study, the R-enantiomer was used to synthesize a Bruton’s tyrosine kinase (BTK) inhibitor. The 4-chlorophenyl moiety enhanced target binding affinity by 40% compared to non-halogenated analogs.

ParameterValue
Flash Point142°C
Risk PhrasesH315, H319, H335
Recommended PPEGloves, goggles, lab coat

Comparative Analysis with Structural Analogs

Methyl 3-((tert-Butoxycarbonyl)amino)propanoate

  • CAS 42116-55-2: Lacks the 4-chlorophenyl group, reducing steric hindrance but diminishing aromatic interactions.

  • Applications: Simpler intermediates for non-aromatic peptides.

(3S)-3-(3-Bromo-4-chlorophenyl)-3-Boc-propanoic Acid

  • CAS VC20446160: Bromine substitution increases molecular weight (378.64 g/mol) and alters electronic properties.

  • Utility: Explored in radiopharmaceuticals for halogen-specific labeling.

Future Research Directions

  • Enantioselective Catalysis: Developing asymmetric synthesis methods to improve enantiomeric excess (ee) beyond 95% .

  • Biological Screening: Evaluating the S-enantiomer’s activity in neurodegenerative disease models .

  • Green Chemistry: Substituting toxic solvents (e.g., DCM) with cyclopentyl methyl ether (CPME) in large-scale synthesis .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator